UV Cleavable Biotin-PEG2-Alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

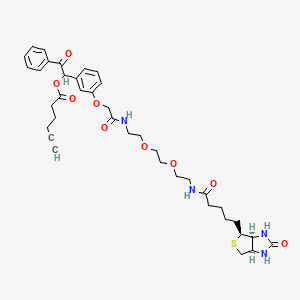

UV Cleavable Biotin-PEG2-alkyne is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Applications De Recherche Scientifique

Proteomics

UV Cleavable Biotin-PEG2-Alkyne is extensively used in proteomic studies for the enrichment and identification of proteins. By tagging proteins with this compound, researchers can utilize affinity purification methods followed by mass spectrometry to analyze complex protein mixtures. The ability to release the tagged proteins upon UV irradiation minimizes background noise from non-specifically bound proteins, enhancing detection sensitivity.

| Application | Description |

|---|---|

| Protein Capture | Facilitates selective binding to streptavidin-coated surfaces |

| Mass Spectrometry | Enhances protein identification through reduced background signals |

Cellular Imaging

In cellular imaging studies, this compound can be utilized to label specific cellular structures or proteins. The photolytic release capability allows researchers to visualize dynamic processes within live cells without permanent modification of the target molecules.

Drug Delivery Systems

The compound's ability to selectively release drugs or therapeutic agents upon UV irradiation makes it a promising candidate for targeted drug delivery systems. This feature allows for spatial and temporal control over drug release, minimizing side effects and enhancing therapeutic efficacy.

Case Study 1: Protein Profiling

A study demonstrated the use of this compound in profiling O-GlcNAcylated proteins in Homo sapiens. By employing this compound, researchers achieved a significant increase in detection sensitivity (>380-fold) compared to traditional labeling methods. The study highlighted how this approach allowed for unbiased detection of novel O-GlcNAcylated proteins such as CREB and PFK1 .

Case Study 2: Drug Release Mechanism

In another study focused on drug delivery, researchers utilized this compound to create a system where a chemotherapeutic agent was conjugated to cancer-targeting antibodies. Upon UV exposure, the drug was released specifically at tumor sites, leading to enhanced therapeutic outcomes while reducing systemic toxicity .

Propriétés

Formule moléculaire |

C38H48N4O9S |

|---|---|

Poids moléculaire |

736.88 |

Nom IUPAC |

[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] hex-5-ynoate |

InChI |

InChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1 |

Clé InChI |

KFKYTMUGBNTGFC-ZPIGJYFOSA-N |

SMILES |

C#CCCCC(=O)OC(C1=CC(=CC=C1)OCC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)C4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

UV Cleavable Biotin-PEG2-alkyne |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.